molecular formula C27H31N5 B5090730 N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine

N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine

Cat. No.: B5090730
M. Wt: 425.6 g/mol
InChI Key: DMEMYLLRKCXLBX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Dimethylphenyl Group:

    Formation of the Amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the tetrazole ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine
  • N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine

Uniqueness

The unique combination of the tetrazole ring and the dimethylphenyl group in N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine provides it with distinct chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5/c1-20(2)25(27-28-29-30-32(27)26-21(3)12-11-13-22(26)4)31(18-23-14-7-5-8-15-23)19-24-16-9-6-10-17-24/h5-17,20,25H,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMYLLRKCXLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C(C)C)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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